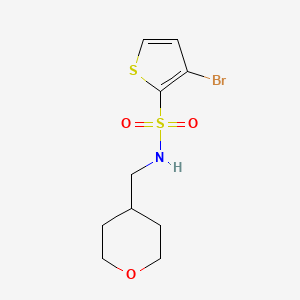![molecular formula C15H20N2O4 B7555251 (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555251.png)
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid, also known as MAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAP is a derivative of the amino acid glutamate and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
Wirkmechanismus
The exact mechanism of action of (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid is not fully understood, but it is believed to act as a partial agonist at the GABA-B receptor. This receptor is involved in the regulation of neurotransmitter release and neuronal excitability. By acting as a partial agonist, (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid can modulate the activity of the GABA-B receptor and potentially reduce neuronal excitability, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid can reduce seizure activity in animal models of epilepsy and has anxiolytic and antidepressant effects in rodents. It has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid in lab experiments is its stability and solubility in water. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid. One area of interest is its potential as a treatment for epilepsy, anxiety, and depression in humans. It may also have potential as an analgesic and anti-inflammatory agent for the treatment of chronic pain. Additionally, further research is needed to fully understand its mechanism of action and how it can be optimized for therapeutic use.
Synthesemethoden
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid can be synthesized through a multi-step process that involves the condensation of 2-methylphenylacetic acid with N-Boc-L-alanine, followed by the removal of the Boc protecting group and the formation of the amide bond between the two amino acids. The final step involves the deprotection of the amino group to yield (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid.
Wissenschaftliche Forschungsanwendungen
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid has been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression. It has also been studied for its potential as an analgesic and anti-inflammatory agent. In addition, (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid has been investigated for its role in enhancing cognitive function and memory.
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-4-2-3-5-11(10)6-9-14(19)17-12(15(20)21)7-8-13(16)18/h2-5,12H,6-9H2,1H3,(H2,16,18)(H,17,19)(H,20,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZRQXRQZIIMNY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)
![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)


![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)

![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)
![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)
![4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7555217.png)
![2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid](/img/structure/B7555233.png)
![[3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7555249.png)

![1-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]imidazole-4-sulfonamide](/img/structure/B7555261.png)
![3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555267.png)